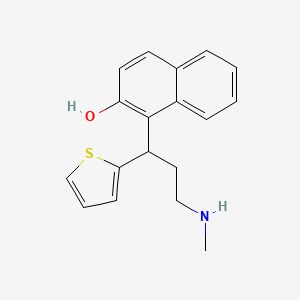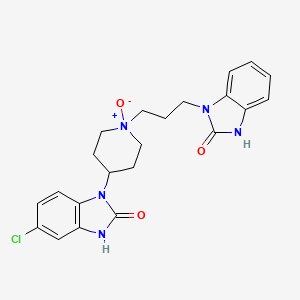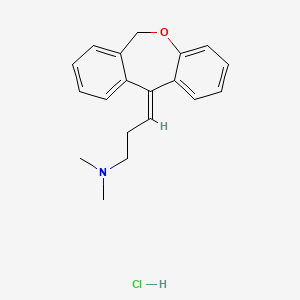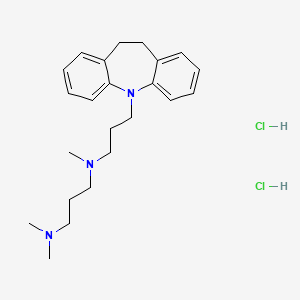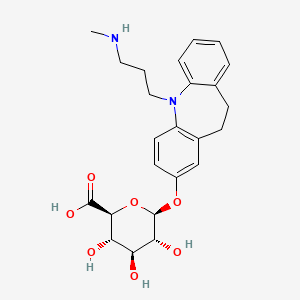
Anthraquinone Related Compound 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .
Synthesis Analysis
Anthraquinone is prepared commercially by oxidation of anthracene or condensation of benzene and phthalic anhydride, followed by dehydration of the condensation product . A new series of anthraquinone-linked cyclopentanone derivatives have been synthesized using the grindstone method .
Molecular Structure Analysis
Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .
Chemical Reactions Analysis
Anthraquinones and its derivatives are versatile organic compounds that can be used for various electrochemical applications, such as flow batteries, supercapacitors, and sensors .
Physical and Chemical Properties Analysis
Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .
科学的研究の応用
Anthraquinones as Pharmacological Tools and Drugs Anthraquinones, such as Anthraquinone Related Compound 1, have been used as pharmacological tools and drugs due to their diverse biological activities. They are utilized in medical applications like laxatives, antimicrobial, and anti-inflammatory agents, and have therapeutic indications for conditions like constipation, arthritis, multiple sclerosis, and cancer. These compounds also serve as lead structures for developing future drugs (Malik & Müller, 2016).
Research Advances in Anthraquinones Anthraquinones are natural compounds with various biological properties. They have potential applications as natural dyes and exhibit properties like antioxidant, anticancer, anti-inflammatory, and laxative effects. The diversity of anthraquinone derivatives and their biological properties have been extensively studied, highlighting their industrial and medicinal relevance (Duval et al., 2016).
Anthraquinone Patents There has been significant work in anthraquinone chemistry, particularly in discovering new compounds related to this scaffold for various therapeutic applications. Patents cover therapeutic activities of anthraquinones and their derivatives, especially in cancer, inflammation, infectious diseases, diabetic conditions, and hepatitis C (Hussain et al., 2015).
Anthraquinones in Anticancer Research Anthraquinones form the core of various anticancer agents, with research rapidly increasing in recent years. They are used as a core chemical template for structural modifications, leading to the development of new anthraquinone-based compounds as promising anticancer agents (Malik et al., 2021).
Anthraquinones in Autoimmune Diabetes Naturally occurring anthraquinones have shown potential in autoimmune disorders like diabetes. Their broad spectrum of bioactivities suggests possible clinical applications in various diseases, with recent research focusing on their immune regulation and therapeutic potential in autoimmune diabetes (Chien et al., 2015).
Coordination Chemistry of Anthraquinones Anthraquinone's diverse applications in coordination chemistry are driven by its remarkable physical and biological properties. Research includes its incorporation into ligand structures and applications in biological and chemosensing disciplines (Langdon-Jones & Pope, 2014).
Pharmacokinetics of Anthraquinones The pharmacokinetics of anthraquinones are crucially associated with their pharmacological and toxicological effects. They are absorbed mainly in intestines and distributed in blood-rich organs. Their metabolic pathways include hydrolysis, glycuronidation, sulfation, among others, and they are excreted mainly through the kidney, recta, and gallbladder (Wang et al., 2021).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Anthraquinone Related Compound 1 plays a significant role in biochemical reactions. It interacts with essential cellular proteins . The anthraquinone moiety forms the core of various anticancer agents . Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It exhibits excellent anti-inflammatory activities and therapeutic effects on arthritis . It also exerts antioxidant-related pharmacological actions including neuroprotective effects, anti-inflammation, anticancer, hepatoprotective effects and anti-aging .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits cancer progression by targeting essential cellular proteins . The antioxidant mechanisms and the chemistry behind the antioxidant activities of both natural and synthesized compounds were furtherly explored and demonstrated .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .
Subcellular Localization
It is known that some anthraquinones are located in the nucleus .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Anthraquinone Related Compound 1 involves the oxidation of 1,5-dihydroxyanthraquinone to form the target compound.", "Starting Materials": [ "1,5-dihydroxyanthraquinone", "Oxidizing agent (such as potassium permanganate or sodium dichromate)", "Solvent (such as acetic acid or dichloromethane)", "Catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "1. Dissolve 1,5-dihydroxyanthraquinone in a suitable solvent.", "2. Add a catalytic amount of acid to the mixture.", "3. Slowly add the oxidizing agent to the reaction mixture while stirring.", "4. Continue stirring the mixture for a specified time until the reaction is complete.", "5. Extract the product using a suitable method (such as filtration or extraction).", "6. Purify the product by recrystallization or chromatography." ] } | |
CAS番号 |
17062-54-3 |
分子式 |
C30H22O6 |
分子量 |
478.51 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)
